
(3,5-Bis(methylthio)phenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Bis(methylthio)phenyl)propanenitrile is an organic compound with the molecular formula C11H13NS2 and a molecular weight of 223.36 g/mol This compound features a phenyl ring substituted with two methylthio groups at the 3 and 5 positions and a propanenitrile group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(methylthio)phenyl)propanenitrile typically involves the reaction of 3,5-bis(methylthio)benzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the aldehyde, followed by the addition of a nitrile source like acetonitrile. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations .
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Bis(methylthio)phenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane (DCM) as solvent.
Reduction: LiAlH4, diethyl ether, and ethanol as solvent.
Substitution: Halogens (e.g., bromine), nitro compounds, and sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
(3,5-Bis(methylthio)phenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of (3,5-Bis(methylthio)phenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylthio groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(methylthio)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3,5-Bis(methylthio)benzonitrile: Similar structure but without the propyl chain.
3,5-Dimethylthioanisole: Similar structure but with a methoxy group instead of a nitrile group.
Uniqueness
(3,5-Bis(methylthio)phenyl)propanenitrile is unique due to the presence of both methylthio and nitrile groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C11H13NS2 |
|---|---|
Peso molecular |
223.4 g/mol |
Nombre IUPAC |
3-[3,5-bis(methylsulfanyl)phenyl]propanenitrile |
InChI |
InChI=1S/C11H13NS2/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h6-8H,3-4H2,1-2H3 |
Clave InChI |
XAQKKUGPYACTGN-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=CC(=C1)CCC#N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B14777806.png)
![(7aR)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14777809.png)
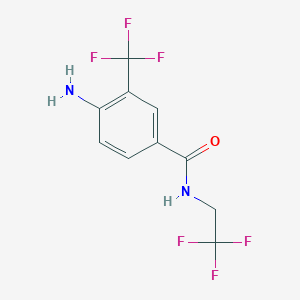
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]prop-2-enoic acid](/img/structure/B14777827.png)
![1-[3-(Methoxy-d3)phenyl]methanamine](/img/structure/B14777829.png)
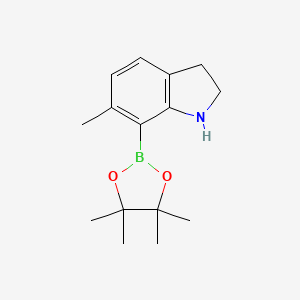

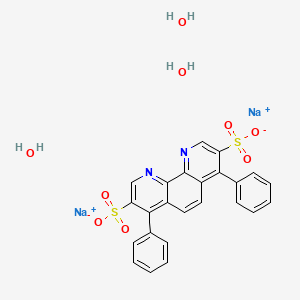
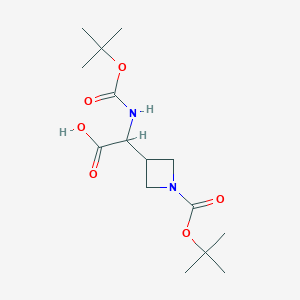
![3-[4-(Thiophen-3-ylmethylamino)piperidin-1-yl]butanenitrile](/img/structure/B14777856.png)
![Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate](/img/structure/B14777857.png)
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14777864.png)
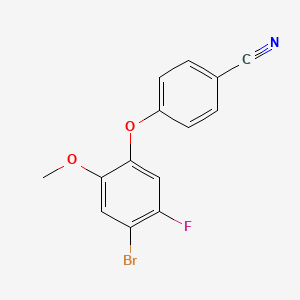
![Tert-butyl 2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate](/img/structure/B14777878.png)
